molecular formula C24H18F3N3O5S B2370740 ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-18-6

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2370740
CAS No.: 851952-18-6
M. Wt: 517.48
InChI Key: WWWPAHLMOUKYTI-UHFFFAOYSA-N
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Description

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thieno[3,4-d]pyridazine derivative with an appropriate benzoyl chloride in the presence of a base, followed by esterification with ethyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]pyridazine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups often have enhanced stability and bioactivity.

Uniqueness

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O5S/c1-3-35-23(33)19-16-12-36-21(28-20(31)15-6-4-5-7-17(15)24(25,26)27)18(16)22(32)30(29-19)13-8-10-14(34-2)11-9-13/h4-12H,3H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWPAHLMOUKYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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